molecular formula C10H18O3 B8759838 Methyl 3-oxononanoate CAS No. 51756-07-1

Methyl 3-oxononanoate

Cat. No.: B8759838
CAS No.: 51756-07-1
M. Wt: 186.25 g/mol
InChI Key: SFOVMRZNFRWGGW-UHFFFAOYSA-N
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Description

Methyl 3-oxononanoate (C₁₀H₁₈O₃) is a methyl ester featuring a ketone group at the third carbon of a nine-carbon aliphatic chain. Its structure comprises a methyl ester moiety (-COOCH₃) and a β-keto group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Synthesis: The compound is synthesized via alkylation or condensation reactions. For instance, Method A (as per ) yields 43% of this compound using silica column chromatography for purification . Alternative routes involve coupling reactions with iodinated alkanes, as seen in the synthesis of ethyl 3-oxononanoate derivatives .

Properties

CAS No.

51756-07-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-oxononanoate

InChI

InChI=1S/C10H18O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h3-8H2,1-2H3

InChI Key

SFOVMRZNFRWGGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in methyl 3-oxononanoate undergoes hydrolysis under acidic or basic conditions, yielding 3-oxononanoic acid. This reaction is fundamental in organic synthesis for generating carboxylic acids.

Reaction Type Reagents Conditions Product
Acidic hydrolysisHCl, H₂OReflux (80–100°C)3-Oxononanoic acid
Basic hydrolysisNaOH, H₂ORoom temperature to refluxSodium salt of 3-oxononanoate

Oxidation Reactions

The ketone group at position 3 undergoes oxidation to form carboxylic acids. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed.

Reaction Type Reagents Conditions Product
Ketone oxidationKMnO₄, H₂SO₄Heat (60–80°C)3-Oxononanoic acid
Ketone oxidationCrO₃, H₂SO₄Aqueous acidic medium3-Oxononanoic acid

Reduction Reactions

The ketone group can be reduced to a secondary alcohol using hydride reagents. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Reaction Type Reagents Conditions Product
Ketone reductionNaBH₄, MeOHRoom temperatureMethyl 3-hydroxynonanoate
Ketone reductionLiAlH₄, dry ether−78°C to room temperatureMethyl 3-hydroxynonanoate

Nucleophilic Substitution Reactions

The ester group participates in nucleophilic substitution reactions, replacing the methoxy group with other nucleophiles. For example, a study demonstrated the reaction of this compound with 5-nitroisatoic anhydride under basic conditions to form a quinoline derivative .

Reaction Type Reagents Conditions Product
Ester substitutionNaH, DMF, 5-nitroisatoic anhydrideRoom temperature, overnightQuinoline-3-carboxylate derivative

Condensation Reactions

This compound serves as a precursor in heterocyclic synthesis. In one study, it reacted with sodium hydride (NaH) and 5-nitroisatoic anhydride to form a substituted quinoline via a tandem deprotonation and condensation mechanism .

Reaction Type Reagents Conditions Product
Quinoline formationNaH, DMF, anhydrideRoom temperature, overnightNitro-substituted quinoline

Stability and Dimerization

While not directly a reaction of this compound, related studies on similar ketones (e.g., methyl 2-oxobut-3-enoate) highlight that ketones can dimerize via hetero-Diels-Alder reactions under ambient conditions . For this compound, stability at low temperatures (e.g., −18°C) is critical to prevent unintended side reactions .

Key Observations

  • Versatility : The compound’s dual functionality (ester and ketone) enables participation in ester hydrolysis, ketone oxidation/reduction, and nucleophilic substitution.

  • Reaction Conditions : Mild conditions (e.g., room temperature) suffice for substitution and condensation reactions , while oxidation/reduction often requires heat or strong acids/bases.

  • Applications : Its reactivity makes it valuable in organic synthesis for pharmaceuticals, agrochemicals, and heterocyclic chemistry .

For further details, consult peer-reviewed studies on related ketones and esters .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : 186.25 g/mol (calculated from C₁₀H₁₈O₃).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃, 400 MHz): δ 3.67 (s, 3H, -OCH₃), 3.39 (s, 2H, -COCH₂-), 2.47 (m, 2H, -CH₂CO-), 1.52 (m, 2H), 1.30–1.15 (m, 7H), 0.81 (t, 3H, -CH₂CH₃) .
    • HRMS : [C₁₀H₁₈O₃+H]⁺ observed at m/z 187.13281 .

Comparison with Similar Compounds

Ethyl 3-Oxononanoate

Ethyl 3-oxononanoate (C₁₁H₂₀O₃) replaces the methyl ester with an ethyl group (-COOCH₂CH₃).

Property Methyl 3-Oxononanoate Ethyl 3-Oxononanoate
Molecular Weight 186.25 g/mol 200.27 g/mol
Synthesis Yield 43% 97%
¹H NMR Shift (COO-R) δ 3.67 (s) δ 4.19 (q, J = 7.2 Hz)

The 97% yield in its synthesis (via benzyl bromide alkylation ) contrasts with the lower yield of the methyl analog, highlighting method-dependent efficiency.

Methyl 3-Hydroxynonanoate

Methyl 3-hydroxynonanoate (C₁₀H₂₀O₃) substitutes the ketone with a hydroxyl group (-OH).

Property This compound Methyl 3-Hydroxynonanoate
Functional Group β-keto ester β-hydroxy ester
Molecular Weight 186.25 g/mol 188.26 g/mol
Polarity Higher (due to ketone) Moderate (due to -OH)

The hydroxyl analog likely exhibits reduced reactivity in keto-based condensations but increased hydrogen-bonding capacity, affecting solubility and biological activity .

Shorter-Chain Analogs: Methyl 3-Oxo-pentanoate

Methyl 3-oxo-pentanoate (C₆H₁₀O₃) has a five-carbon chain.

Property This compound Methyl 3-Oxo-pentanoate
Chain Length 9 carbons 5 carbons
Boiling Point Not reported Lower (shorter chain)
Applications Pharmaceutical intermediates Flavor/fragrance synthesis

Shorter chains reduce molecular weight (130.14 g/mol) and volatility, making analogs like Methyl 3-oxo-pentanoate (CAS 30414-53-0) suitable for volatile organic compound (VOC) applications .

Branched-Chain Analogs: Ethyl 3-Methyl-4-Oxopentanoate

Ethyl 3-methyl-4-oxopentanoate (C₈H₁₄O₃) introduces branching at the third carbon.

Property This compound Ethyl 3-Methyl-4-Oxopentanoate
Structure Linear chain Branched chain
Steric Effects Minimal Increased

Branching may hinder crystallization and alter reactivity in nucleophilic additions due to steric hindrance .

Other Ester Variants: Propyl 3-Oxononanoate

Propyl 3-oxononanoate (C₁₂H₂₂O₃) extends the ester chain to propyl (-COOCH₂CH₂CH₃). While its CAS number (6622-41-9) is noted , physicochemical data are absent in the provided evidence. Longer ester chains typically enhance lipid solubility but may reduce metabolic stability.

Research Implications

This compound’s β-keto ester motif is critical in synthesizing heterocycles (e.g., triazolopyrimidinones ) and bioactive molecules. Comparisons underscore that chain length, substituents, and functional groups modulate reactivity, yield, and application scope. Further studies on crystallography and thermodynamic properties could deepen structural insights.

Q & A

Q. Tables for Comparative Analysis

Synthetic Method Yield (%)Key ConditionsReference
Method A43Anhydrous DCM, RT, 24h
Bromoacetate Pathway55*Propionitrile, 60°C, 12h

*Reported for analogous β-keto ester; not yet tested for this compound.

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